molecular formula C39H36N2O4 B2550472 (S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)-1-pentanol CAS No. 885498-86-2

(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)-1-pentanol

Cat. No.: B2550472
CAS No.: 885498-86-2
M. Wt: 596.727
InChI Key: DATVGPQPVPBUJK-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)-1-pentanol is a useful research compound. Its molecular formula is C39H36N2O4 and its molecular weight is 596.727. The purity is usually 95%.
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Scientific Research Applications

Fluorene-9-ylmethoxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

The fluorene-9-ylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis to protect amino groups. This allows for the sequential addition of amino acids in the synthesis of peptides. The Fmoc group can be removed under mild basic conditions without affecting other sensitive functional groups in the peptide chain (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis Applications

Phenylfluorenyl-based linkers have been developed for use in solid phase synthesis. These linkers offer higher acid stability compared to standard trityl resins, facilitating the synthesis of complex organic molecules. This approach is beneficial for the synthesis and modification of bioactive compounds, including drugs (Bleicher, Lutz, & Wuethrich, 2000).

Photolabile Protecting Groups

The incorporation of fluorenyl groups into photolabile protecting groups allows for the controlled release of protected compounds using light. This has applications in the development of novel materials and in the study of biological systems where spatial and temporal control of molecule release is required (Kolano et al., 2004).

Electroluminescent Materials

Fluorene derivatives are utilized in the development of electroluminescent materials for use in organic light-emitting diodes (OLEDs). These materials can emit bright colors and are used in display and lighting technologies. The incorporation of fluorenyl groups can improve the thermal stability and emission properties of these materials (Jiao et al., 2008).

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-5-oxo-5-(tritylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,31,36,42H,24-27H2,(H,40,44)(H,41,43)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATVGPQPVPBUJK-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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